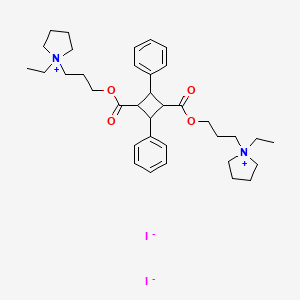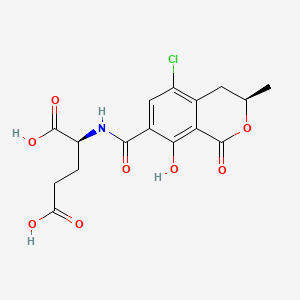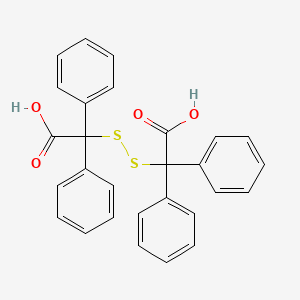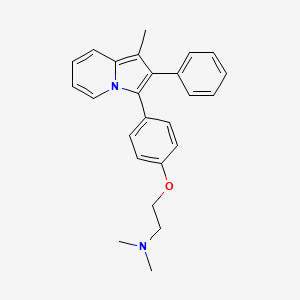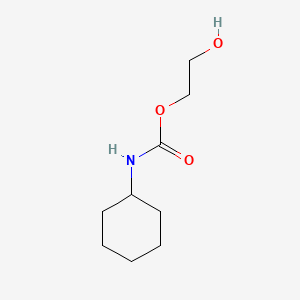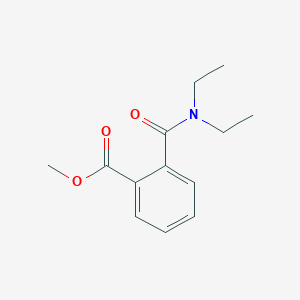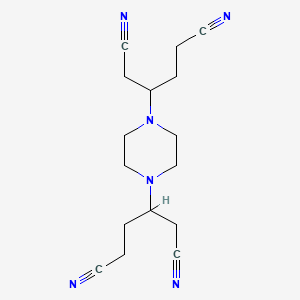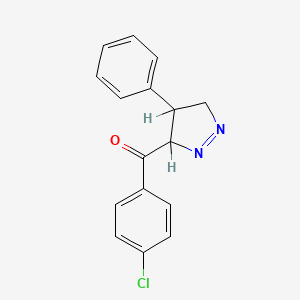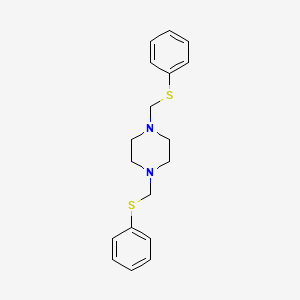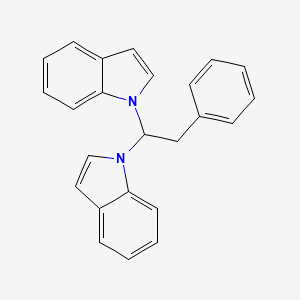
1H-Indole, 1,1'-(2-phenylethylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Phenylethylidene)bis(1H-indole) is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1,1’-(2-Phenylethylidene)bis(1H-indole) typically involves the reaction of indole with a suitable phenylethylidene precursor. One common method is the Larock indole annulation reaction, which involves the use of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate (KHCO3) in dimethylformamide (DMF) at elevated temperatures . This method provides high yields and regioselectivity, making it an efficient route for the synthesis of indole derivatives.
Chemical Reactions Analysis
1,1’-(2-Phenylethylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used to introduce substituents onto the indole ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,1’-(2-Phenylethylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,1’-(2-Phenylethylidene)bis(1H-indole) can be compared with other indole derivatives to highlight its uniqueness:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Strychnine: An alkaloid with potent neurotoxic effects.
Compared to these compounds, 1,1’-(2-Phenylethylidene)bis(1H-indole) features a unique phenylethylidene bridge connecting two indole units, which may confer distinct biological and chemical properties.
Properties
CAS No. |
67801-37-0 |
|---|---|
Molecular Formula |
C24H20N2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(1-indol-1-yl-2-phenylethyl)indole |
InChI |
InChI=1S/C24H20N2/c1-2-8-19(9-3-1)18-24(25-16-14-20-10-4-6-12-22(20)25)26-17-15-21-11-5-7-13-23(21)26/h1-17,24H,18H2 |
InChI Key |
SJZKQJGANDJRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


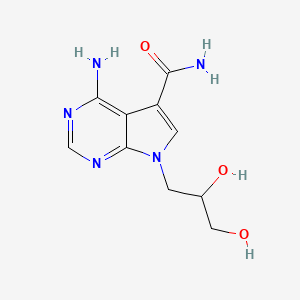
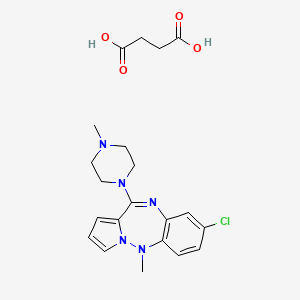
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
